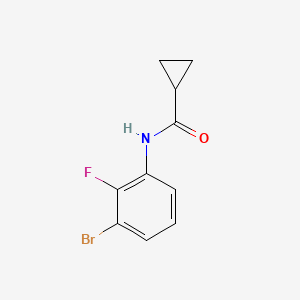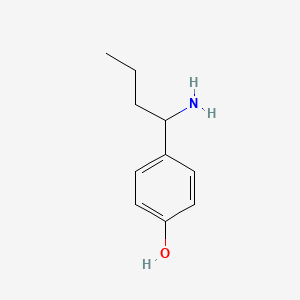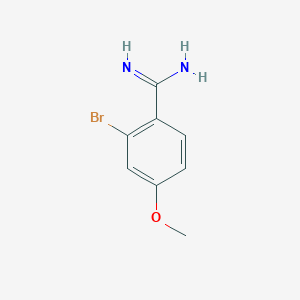![molecular formula C17H12ClN5O2S B12272371 2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B12272371.png)
2-(4-Chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)-3-(2-metilsulfonilpirimidin-4-il)imidazo[1,2-a]pirazina es un compuesto heterocíclico complejo que ha despertado interés en diversos campos de investigación científica. Este compuesto presenta una estructura única que combina un núcleo de imidazo[1,2-a]pirazina con un sustituyente 4-clorofenil y un sustituyente 2-metilsulfonilpirimidin-4-il. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas distintas a la molécula, convirtiéndola en un tema de estudio valioso en la síntesis orgánica, la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Clorofenil)-3-(2-metilsulfonilpirimidin-4-il)imidazo[1,2-a]pirazina suele implicar reacciones de varios pasos a partir de precursores fácilmente disponibles. Un enfoque común es la condensación de 4-clorobenzaldehído con 2-aminopirazina para formar una base de Schiff intermedia, que luego se cicla en condiciones ácidas para producir el núcleo de imidazo[1,2-a]pirazina. La funcionalización posterior con 2-metilsulfonilpirimidina se logra mediante reacciones de sustitución nucleofílica, a menudo utilizando bases fuertes como el hidruro de sodio o el terc-butóxido de potasio para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Clorofenil)-3-(2-metilsulfonilpirimidin-4-il)imidazo[1,2-a]pirazina experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el grupo sulfonilo en un sulfuro.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Hidruro de sodio o terc-butóxido de potasio en disolventes apróticos como la dimetilformamida (DMF).
Principales productos
Oxidación: Sulfoxidos o sulfonas.
Reducción: Sulfuros.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(4-Clorofenil)-3-(2-metilsulfonilpirimidin-4-il)imidazo[1,2-a]pirazina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se estudia por su potencial como inhibidor enzimático o modulador de receptores debido a su estructura única.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias, anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como semiconductores orgánicos y diodos emisores de luz (LED).
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)-3-(2-metilsulfonilpirimidin-4-il)imidazo[1,2-a]pirazina depende en gran medida de su interacción con dianas moleculares específicas. Por ejemplo, en aplicaciones medicinales, el compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a sitios alostéricos, modulando así la función de la enzima. La presencia de los grupos clorofenil y sulfonilo aumenta su afinidad de unión y especificidad hacia ciertos objetivos biológicos, influyendo en diversas vías celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Clorofenil)imidazo[1,2-a]piridina
- 2-(4-Clorofenil)-3-(pirimidin-4-il)imidazo[1,2-a]pirazina
- 2-(4-Clorofenil)-3-(2-metilsulfonilfenil)imidazo[1,2-a]pirazina
Singularidad
2-(4-Clorofenil)-3-(2-metilsulfonilpirimidin-4-il)imidazo[1,2-a]pirazina destaca por la combinación de sus grupos funcionales, que confieren una reactividad química y una actividad biológica únicas. La presencia de los grupos clorofenil y metilsulfonilpirimidinilo aumenta su versatilidad en diversas aplicaciones, convirtiéndolo en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C17H12ClN5O2S |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-3-(2-methylsulfonylpyrimidin-4-yl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C17H12ClN5O2S/c1-26(24,25)17-20-7-6-13(21-17)16-15(11-2-4-12(18)5-3-11)22-14-10-19-8-9-23(14)16/h2-10H,1H3 |
Clave InChI |
OAJBWALRQBDFPA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC=CC(=N1)C2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol](/img/structure/B12272291.png)

![tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12272316.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)

![4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272327.png)
![N,5-dimethyl-N-[1-(quinoline-8-sulfonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12272331.png)
![4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272337.png)
![[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methanamine](/img/structure/B12272345.png)

![(5S)-3-Oxo-2,5,6,7-tetrahydro-3h-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B12272357.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide](/img/structure/B12272369.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)
